molecular formula C23H20F2N4O3 B2610332 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one CAS No. 1111158-20-3

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one

Cat. No.: B2610332
CAS No.: 1111158-20-3
M. Wt: 438.435
InChI Key: QXLPQEVACKCSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 7-N-substituted-3-oxadiazole quinolone family, a class of molecules notable for their antimalarial activity targeting the cytochrome bc₁ complex . Structurally, it features:

  • 1-Ethyl group at the N1 position, enhancing lipophilicity and metabolic stability.
  • 6-Fluoro substituent, common in quinolones to improve antibacterial and antiparasitic activity.
  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole at C3, contributing to π-stacking interactions with biological targets.
  • 7-Morpholino group, a cyclic amine that enhances solubility and modulates electronic properties compared to other N-substituents.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O3/c1-2-28-13-17(23-26-22(27-32-23)14-3-5-15(24)6-4-14)21(30)16-11-18(25)20(12-19(16)28)29-7-9-31-10-8-29/h3-6,11-13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPQEVACKCSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Morpholine substitution:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one depends on its specific biological target. Potential mechanisms include:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: It may bind to nucleic acids, affecting their function.

    Modulation of receptors: The compound could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent at C3 Substituent at C7 Molecular Weight (HRMS) Synthetic Yield Reported Activity
Target Compound: 1-Ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one 3-(4-Fluorophenyl)-1,2,4-oxadiazole Morpholino Not explicitly provided Not reported Inferred antimalarial activity
Compound 28 3-Methyl-1,2,4-oxadiazole Pyrrolidin-1-yl 415.2504 20% Potent bc₁ inhibition
Compound 38 3-Methyl-1,2,4-oxadiazole 4-Propylpiperidine 393.1535 42% Moderate antimalarial efficacy
Compound 41 3-Methyl-1,2,4-oxadiazole 4-Benzylpiperidine 433.2039 48% High activity, enhanced lipophilicity
Compound 17 3-Methyl-1,2,4-oxadiazole 4-Methylpiperidine 434.1989 Not reported Structural analog for optimization
Ofloxacin-d3 Carboxylic acid Piperazinyl (deuterated) 393.1533 N/A Antibacterial reference standard
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Chlorine Cyclopropyl Not provided N/A Research applications in synthesis

Key Observations:

C3 Substituent :

  • The target compound’s 4-fluorophenyl-oxadiazole group likely enhances target binding via aromatic interactions compared to methyl-oxadiazole analogs (e.g., compounds 28, 38) .
  • Fluorine at the phenyl ring may improve metabolic stability and membrane permeability .

C7 Substituent: Morpholino (target) vs. Piperazinyl groups (e.g., ofloxacin-d3) are common in fluoroquinolones for antibacterial activity but differ in target specificity .

Synthetic Yields :

  • Yields for analogs range from 20% (compound 28) to 48% (compound 41), suggesting that steric bulk (e.g., benzyl groups) may improve reaction efficiency .

Research Findings and Implications

Antimalarial Activity:

  • Analogs with bulky C7 substituents (e.g., 4-benzylpiperidine in compound 41) show higher antimalarial potency, likely due to improved hydrophobic interactions with the bc₁ complex .
  • The 6-fluoro substituent is critical for activity across all analogs, aligning with its role in disrupting parasite mitochondrial function .

Physicochemical Properties:

  • Morpholino-containing compounds (target) may exhibit better aqueous solubility than piperidine analogs, aiding in bioavailability .
  • 4-Fluorophenyl-oxadiazole in the target compound could increase metabolic stability compared to methyl-oxadiazole derivatives, as fluorinated aromatics resist oxidative degradation .

Biological Activity

1-Ethyl-6-fluoro-3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinoline core substituted with an ethyl group, a fluorine atom, and a morpholino group. This unique structure contributes to its biological properties.

Molecular Formula

  • Molecular Formula : C20H19F2N5O2
  • Molecular Weight : 393.39 g/mol

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Anticancer Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis via the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Efficacy

A study published in Polycyclic Aromatic Compounds examined the anticancer properties of quinoline derivatives, including our compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, with a notable IC50 value (the concentration required to inhibit cell growth by 50%) reported at 12 µM against A549 lung cancer cells .

Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity .

Research Findings Summary Table

Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerA549 (lung cancer)12 µM
AntimicrobialStaphylococcus aureus8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.